5-(2-Methylpropyl)-1,2-oxazole-3-carbonyl azide
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Overview
Description
5-(2-Methylpropyl)-1,2-oxazole-3-carbonyl azide is an organic compound that belongs to the class of azides. Azides are known for their high reactivity and are often used in organic synthesis and materials science. This compound features an oxazole ring, which is a five-membered heterocycle containing one oxygen and one nitrogen atom. The presence of the azide group makes it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylpropyl)-1,2-oxazole-3-carbonyl azide typically involves the reaction of 5-(2-Methylpropyl)-1,2-oxazole-3-carbonyl chloride with sodium azide. The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at room temperature. The reaction proceeds via nucleophilic substitution, where the azide ion (N₃⁻) displaces the chloride ion (Cl⁻) to form the desired azide compound .
Industrial Production Methods
Industrial production of azides, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the safety and efficiency of the process, given the potentially explosive nature of azides. The reaction conditions are carefully controlled to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylpropyl)-1,2-oxazole-3-carbonyl azide undergoes various types of chemical reactions, including:
Substitution: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile.
Common Reagents and Conditions
Reducing Agents: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas (H₂).
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile (CH₃CN).
Catalysts: Copper(I) catalysts for cycloaddition reactions.
Major Products Formed
Amines: Reduction of the azide group yields primary amines.
Triazoles: Cycloaddition with alkynes forms triazoles, which are valuable in medicinal chemistry and materials science.
Scientific Research Applications
5-(2-Methylpropyl)-1,2-oxazole-3-carbonyl azide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-Methylpropyl)-1,2-oxazole-3-carbonyl azide primarily involves its reactivity as an azide. The azide group can undergo nucleophilic substitution, reduction, and cycloaddition reactions. In biological systems, the azide group can be used to label biomolecules, allowing for the study of molecular interactions and pathways. The oxazole ring can also participate in various chemical transformations, contributing to the compound’s versatility .
Comparison with Similar Compounds
Similar Compounds
5-(2-Methylpropyl)-1,2-oxazole-3-carbonyl chloride: The precursor to the azide compound, used in similar synthetic applications.
1,2,3-Triazoles: Compounds formed from the cycloaddition of azides and alkynes, known for their stability and wide range of applications.
Azidothymidine (AZT): An antiviral drug that contains an azide group, highlighting the importance of azides in medicinal chemistry.
Uniqueness
5-(2-Methylpropyl)-1,2-oxazole-3-carbonyl azide is unique due to the presence of both an oxazole ring and an azide group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
61672-72-8 |
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Molecular Formula |
C8H10N4O2 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
5-(2-methylpropyl)-1,2-oxazole-3-carbonyl azide |
InChI |
InChI=1S/C8H10N4O2/c1-5(2)3-6-4-7(11-14-6)8(13)10-12-9/h4-5H,3H2,1-2H3 |
InChI Key |
JTIMPRHHNROEPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=CC(=NO1)C(=O)N=[N+]=[N-] |
Origin of Product |
United States |
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